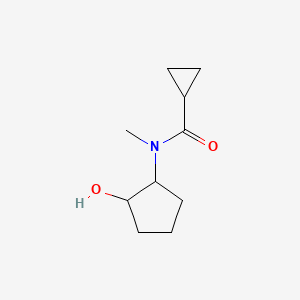
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide” is a complex organic molecule. It likely contains a cyclopentyl group (a ring of five carbon atoms), a cyclopropane group (a ring of three carbon atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, substitution, or addition reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Aplicaciones Científicas De Investigación
Metabolic Pathways and Enzymatic Reactions
Research on the metabolic fate of similar compounds, like amitriptyline and its derivatives, reveals insights into oxidative metabolism, hydroxylation processes, and the role of enzymes in these pathways. These studies contribute to understanding the metabolic transformations and potential therapeutic applications of complex organic compounds, including those structurally related to "N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide" (Breyer‐Pfaff, 2004).
Ethylene Perception and Plant Biology
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables highlights research into ethylene perception inhibitors, showcasing the broad implications of small organic molecules in agricultural and plant biology applications. Such studies indicate the potential of similar compounds to influence ethylene-dependent ripening and senescence processes in plants (Watkins, 2006).
Lactic Acid Production and Green Chemistry
Research into biotechnological routes based on lactic acid production from biomass offers insights into the use of organic compounds in the synthesis of biodegradable polymers and as feedstock for green chemistry. This underscores the potential environmental and industrial applications of structurally complex organic molecules (Gao, Ma, & Xu, 2011).
Anticancer Agents and Clinical Trials
Studies on mafosfamide, a cyclophosphamide analog, illustrate the application of organic compounds in developing new anticancer agents. This highlights the importance of understanding the biochemical mechanisms and therapeutic potentials of chemical compounds in oncology (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Hydrogen Storage and Delivery
An overview of organic liquid phase hydrogen carriers emphasizes the role of organic compounds in energy storage and delivery systems. Such research points to the significance of structural and functional properties of organic molecules in developing sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).
Propiedades
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11(10(13)7-5-6-7)8-3-2-4-9(8)12/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTCOGMIDIRXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)
![N-(4-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2967431.png)



![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)





